Cinoxate
Overview
Description
Cinoxate is an organic compound primarily used as an ingredient in sunscreens. It is an ester formed from methoxycinnamic acid and 2-ethoxyethanol. This compound is a slightly yellow viscous liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils . This compound was approved as a UV filter in the United States by the Food and Drug Administration in 1961 .
Preparation Methods
Cinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .
In industrial production, the process is scaled up, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Cinoxate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cinoxate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and ester hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Explored for its potential use in formulations for sun protection and skin care products.
Industry: Utilized in the formulation of sunscreens and other personal care products to provide UV protection
Mechanism of Action
Cinoxate exerts its effects by absorbing ultraviolet radiation, particularly in the UVB range. This absorption prevents the UV radiation from penetrating the skin and causing damage. The molecular target of this compound is the UV radiation itself, and the compound acts by converting the absorbed UV energy into harmless heat .
Comparison with Similar Compounds
Cinoxate is similar to other methoxycinnamate-based sunscreens, such as amiloxate and octyl methoxycinnamate. this compound is unique in its specific ester structure, which provides distinct solubility and stability properties . Other similar compounds include:
Amiloxate: Another methoxycinnamate-based sunscreen with different ester groups.
Octyl methoxycinnamate: A widely used sunscreen ingredient with similar UV absorption properties.
This compound’s uniqueness lies in its specific combination of methoxycinnamic acid and 2-ethoxyethanol, which imparts distinct physical and chemical properties .
Properties
IUPAC Name |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKPGRTAQVGFQ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167513 | |
Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167513 | |
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Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index] | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cinoxate | |
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URL | https://haz-map.com/Agents/4426 | |
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Boiling Point |
388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg | |
Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Flash Point |
greater than 212 °F (NTP, 1992) | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
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Solubility |
Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Density |
1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00034 [mmHg] | |
Record name | Cinoxate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4426 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Sister-chromatid exchanges (SCEs) induced by mitomycin C (MMC), 4-nitroquinoline-1-oxide (4NQO) or UV-light in cultured Chinese hamster ovary cells (CHO K-1 cells) were enhanced by cinoxate (2-ethoxyethyl p-methoxycinnamate) or methyl sinapate (methyl 3,5-dimethoxy 4-hydroxycinnamate). ... /Study/ results suggest that the test substances inhibit DNA excision repair and that the increase in the amount of unrepaired DNA damage might cause the enhancement of induced SCEs and chromosome aberrations. | |
Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid, may have slight yellow tinge | |
CAS No. |
104-28-9, 83834-60-0 | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83834-60-0 | |
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Record name | Cinoxate [USAN:USP:INN] | |
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Record name | Cinoxate | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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Record name | Cinoxate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.901 | |
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Record name | CINOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5437O7N5BH | |
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Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Solidifies below -25 °C | |
Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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